molecular formula C10H11F3N2 B7836362 1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine

1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B7836362
M. Wt: 216.20 g/mol
InChI Key: VWLLXYZBIGBPSJ-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a benzene ring, which also contains two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the preparation from 5-acetamido-2-aminobenzotrifluoride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and nitration .

Chemical Reactions Analysis

Types of Reactions: 1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzene derivatives .

Scientific Research Applications

1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-cyclopropyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

4-N-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-5-7(3-4-9(8)14)15-6-1-2-6/h3-6,15H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLXYZBIGBPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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